Enantiomer Differentiation for Asymmetric Synthesis
Boc-D-hydroxyproline tert-butyl ester provides the enantiomeric (D-configuration) counterpart to Boc-L-hydroxyproline tert-butyl ester, enabling access to the opposite enantiomeric series of chiral products in asymmetric synthesis. A representative large-scale one-pot procedure for Singh's catalyst preparation demonstrates that both L- and D-proline-derived Boc-protected precursors yield the corresponding L- and D-configured catalysts, respectively, with the stereochemical identity of the starting material directly dictating the stereochemical outcome of the final catalyst and its asymmetric induction capacity [1].
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | D-configuration ((2R,4R)) |
| Comparator Or Baseline | Boc-L-hydroxyproline tert-butyl ester (CAS 170850-75-6) with L-configuration ((2S,4S)) |
| Quantified Difference | Enantiomeric inversion (R,R vs S,S stereocenters) |
| Conditions | Synthesis of Singh's catalyst; chiral HPLC; optical rotation verification |
Why This Matters
For asymmetric synthesis requiring D-configured hydroxyproline incorporation, procurement of the D-enantiomer is non-negotiable; substitution with the L-enantiomer yields products with opposite chirality and consequently different biological activity or catalytic selectivity.
- [1] Sasidharan, M., et al. Large-Scale Synthesis of Singh's Catalyst in a One-Pot Procedure Starting from Proline. Organic Process Research & Development. 2011, 15(6), 1123-1128. DOI: 10.1021/op200123k View Source
